molecular formula C42H60N6O7 B12782937 L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- CAS No. 169305-62-8

L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-

Cat. No.: B12782937
CAS No.: 169305-62-8
M. Wt: 761.0 g/mol
InChI Key: JIKYSLCWRUUXFW-LOFFRUMASA-N
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Description

L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with a unique structure that includes multiple functional groups such as amides, amines, and methoxy groups

Preparation Methods

The synthesis of L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes:

    Formation of the core structure: This involves the assembly of the main carbon skeleton through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of various functional groups such as amides, amines, and methoxy groups through selective reactions.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can be compared with other similar compounds, such as:

    L-Lyxonamide derivatives: These compounds share a similar core structure but differ in the functional groups attached.

    Other amides: Compounds with similar amide functional groups but different overall structures.

    Amino acid derivatives: Compounds derived from amino acids with similar functional groups.

Properties

CAS No.

169305-62-8

Molecular Formula

C42H60N6O7

Molecular Weight

761.0 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-[3-(dimethylamino)propylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H60N6O7/c1-28(2)35(39(50)43-23-14-24-48(5)6)46-41(52)37(44-26-31-19-21-33(54-7)22-20-31)38(49)34(25-30-15-10-8-11-16-30)45-40(51)36(29(3)4)47-42(53)55-27-32-17-12-9-13-18-32/h8-13,15-22,28-29,34-38,44,49H,14,23-27H2,1-7H3,(H,43,50)(H,45,51)(H,46,52)(H,47,53)/t34-,35-,36-,37+,38+/m0/s1

InChI Key

JIKYSLCWRUUXFW-LOFFRUMASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCCN(C)C)NC(=O)[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C(C(=O)NCCCN(C)C)NC(=O)C(C(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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